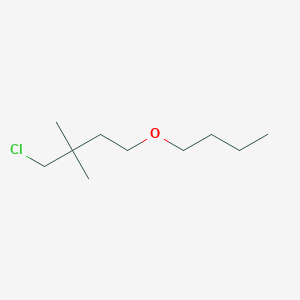

4-Butoxy-1-chloro-2,2-dimethylbutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Butoxy-1-chloro-2,2-dimethylbutane is an organic compound with the molecular formula C10H21ClO It is a chlorinated alkane with a butoxy group attached to the fourth carbon and two methyl groups on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-1-chloro-2,2-dimethylbutane typically involves the chlorination of 4-butoxy-2,2-dimethylbutane. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-1-chloro-2,2-dimethylbutane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

Substitution: 4-Butoxy-2,2-dimethylbutanol or 4-Butoxy-2,2-dimethylbutylamine.

Elimination: 4-Butoxy-2,2-dimethyl-1-butene.

Oxidation: 4-Butoxy-2,2-dimethylbutanal or 4-Butoxy-2,2-dimethylbutanoic acid.

Scientific Research Applications

4-Butoxy-1-chloro-2,2-dimethylbutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of chlorinated alkanes on biological systems.

Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Butoxy-1-chloro-2,2-dimethylbutane involves its interaction with nucleophiles and bases. The chlorine atom, being a good leaving group, facilitates substitution and elimination reactions. The butoxy group can undergo oxidation, leading to the formation of various functional groups that can interact with biological targets.

Comparison with Similar Compounds

1-Chloro-2,2-dimethylbutane: Similar structure but lacks the butoxy group.

4-Butoxy-2,2-dimethylbutane: Similar structure but lacks the chlorine atom.

2-Chloro-2-methylbutane: Similar structure but lacks the butoxy group and has only one methyl group.

Uniqueness: 4-Butoxy-1-chloro-2,2-dimethylbutane is unique due to the presence of both a butoxy group and a chlorine atom, which allows it to undergo a variety of chemical reactions and makes it a versatile compound in organic synthesis.

Biological Activity

4-Butoxy-1-chloro-2,2-dimethylbutane is an organic compound with notable chemical properties and potential biological activities. Understanding its biological activity is crucial for assessing its applications in various fields, including pharmacology and environmental science.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H21ClO |

| Molecular Weight | 192.73 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the butoxy group enhances lipophilicity, facilitating membrane penetration and interaction with lipid bilayers. This can lead to alterations in membrane fluidity and potential disruption of cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that chlorinated compounds can possess antimicrobial properties. The chlorine atom may contribute to the disruption of microbial cell membranes, leading to cell lysis.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

- Enzyme Inhibition : There is evidence that similar alkyl chlorides can inhibit specific enzymes, potentially affecting metabolic pathways. Further research is needed to identify specific targets for this compound.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various chlorinated compounds against Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited significant inhibition zones comparable to established antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted on human breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

Research Findings

Recent literature reviews highlight the potential of alkyl chlorides in drug development. A comparative analysis of similar compounds revealed that those with longer alkyl chains often exhibit enhanced biological activities due to increased hydrophobic interactions with cellular membranes.

Properties

Molecular Formula |

C10H21ClO |

|---|---|

Molecular Weight |

192.72 g/mol |

IUPAC Name |

4-butoxy-1-chloro-2,2-dimethylbutane |

InChI |

InChI=1S/C10H21ClO/c1-4-5-7-12-8-6-10(2,3)9-11/h4-9H2,1-3H3 |

InChI Key |

XYZFJYJXPRYYOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCC(C)(C)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.